3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid
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Overview
Description
3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound is particularly interesting because of its unique structure, which includes a hexahydroindole ring fused with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This method yields the desired indole derivative in good yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, alcohols, and other functionalized derivatives, which can be further utilized in different applications.
Scientific Research Applications
3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Medicine: It serves as a precursor for developing pharmaceutical agents targeting various diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- Indole-2-carboxylic acid
- Tetrahydroindole-2-carboxylic acid
- Hexahydroindazole derivatives
Uniqueness
What sets 3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid apart is its hexahydroindole ring structure, which provides unique chemical properties and reactivity compared to other indole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
754141-46-3 |
---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3,3a,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6,8H,1-5H2,(H,11,12) |
InChI Key |
PIBUCWVTUGZXRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(CC2C1)C(=O)O |
Origin of Product |
United States |
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